molecular formula C13H9Cl2NO2 B4403971 2,3-dichlorobenzyl isonicotinate

2,3-dichlorobenzyl isonicotinate

Cat. No.: B4403971
M. Wt: 282.12 g/mol
InChI Key: LGBDQTWJNZQIRW-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl isonicotinate is an ester derivative combining a 2,3-dichlorobenzyl moiety with isonicotinic acid (pyridine-4-carboxylic acid). The dichlorobenzyl group may enhance lipophilicity, influencing bioavailability, while the isonicotinate ester could serve as a hydrolyzable prodrug component or participate in π-π interactions via its pyridine ring .

Properties

IUPAC Name

(2,3-dichlorophenyl)methyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-3-1-2-10(12(11)15)8-18-13(17)9-4-6-16-7-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDQTWJNZQIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichlorobenzyl isonicotinate typically involves the esterification of isonicotinic acid with 2,3-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dichlorobenzyl isonicotinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dichlorophenyl Isocyanate

  • Structure: Substituted benzene ring with 2,3-dichloro and isocyanate (-NCO) groups (C₇H₃Cl₂NO).
  • Reactivity : The isocyanate group reacts readily with amines or alcohols, forming ureas or carbamates, respectively. This contrasts with the ester group in 2,3-dichlorobenzyl isonicotinate, which is more prone to hydrolysis .
  • Applications : Likely used as a building block for polyurethanes or bioactive molecules.

(S)-2-Amino-2-(2,4/2,6-Dichlorobenzyl)Pent-4-ynoic Acid

  • Structure: Dichlorobenzyl groups attached to an amino acid backbone, with chlorine at positions 2,4 or 2,5.
  • Biological Activity : Both isomers inhibit collagenase with similar IC₅₀ values, but docking studies reveal positional effects:
    • 2,4-Dichloro : Hydrogen bond length = 2.202 Å; π-π interaction = 4.127 Å.
    • 2,6-Dichloro : Hydrogen bond length = 1.961 Å; π-π interaction = 4.249 Å.

(2,3-Dichlorobenzyl)Methylamine

  • Structure : Dichlorobenzyl group linked to a methylamine (-CH₂NH₂).
  • Applications : A versatile intermediate in pharmaceuticals and agrochemicals. The amine group facilitates nucleophilic reactions, unlike the ester in the target compound, which may instead undergo hydrolysis or transesterification .

2,3-Dichlorobenzyl Chloride

  • Structure : Benzyl chloride with 2,3-dichloro substitution (C₇H₅Cl₃).
  • Reactivity : The chloride group is highly reactive in SN₂ reactions, making it a precursor for synthesizing esters (e.g., this compound via esterification with isonicotinic acid). In contrast, the ester in the target compound is less reactive but more stable under physiological conditions .

Comparative Data Table

Compound Name Substituents Molecular Formula Functional Group Reactivity/Applications Biological Activity (IC₅₀, Gibbs Energy)
This compound 2,3-Cl, isonicotinate ester C₁₃H₈Cl₂NO₂ Ester Hydrolysis, prodrug delivery Not reported
2,3-Dichlorophenyl isocyanate 2,3-Cl, isocyanate C₇H₃Cl₂NO Isocyanate Urea/carbamate synthesis Not available
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Cl, amino acid C₁₂H₁₀Cl₂NO₂ Amino acid, alkyne Collagenase inhibition IC₅₀ ~ similar; ΔG = -6.4 kcal/mol
(2,3-Dichlorobenzyl)methylamine 2,3-Cl, methylamine C₈H₉Cl₂N Amine Pharmaceutical intermediate Agrochemical applications
2,3-Dichlorobenzyl chloride 2,3-Cl, chloride C₇H₅Cl₃ Benzyl chloride Nucleophilic substitution precursor Synthesis intermediate

Research Findings and Implications

  • Chlorine Position Effects: Evidence from collagenase inhibitors () highlights that even minor changes in chlorine substitution (e.g., 2,4 vs. 2,6) alter hydrogen bond lengths and π-π interactions. For this compound, the closer proximity of chlorine atoms may sterically hinder binding or modify electronic effects on the ester group .
  • Functional Group Influence : The isonicotinate ester’s pyridine ring could enhance π-π stacking in biological targets compared to benzene rings in other analogs. This might improve target affinity or solubility relative to methylamine or chloride derivatives .
  • Synthetic Utility: 2,3-Dichlorobenzyl chloride () is a likely precursor for synthesizing the target compound. Its replacement with isonicotinic acid would require esterification conditions (e.g., Steglich or Mitsunobu reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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